molecular formula C12H11N5O B2453580 N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 361985-99-1

N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2453580
CAS No.: 361985-99-1
M. Wt: 241.254
InChI Key: XUPQWTVNWSZXHJ-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are of significant interest due to their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core with a 3-methoxyphenyl group attached to the nitrogen atom at position 1.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing pyrazolo[3,4-d]pyrimidines involves a three-component reaction under microwave irradiation. This method uses methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines . The reaction is performed in a one-pot manner under controlled microwave irradiation, which offers advantages such as short reaction time, pot- and step-economy, and convenient product isolation.

Industrial Production Methods

Industrial production methods for N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine are not well-documented in the literature. the principles of microwave-assisted synthesis can be scaled up for industrial applications, providing an efficient and cost-effective route for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazolo[3,4-d]pyrimidine core.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group or other substituents can be replaced by different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[3,4-d]pyrimidines with different functional groups.

Scientific Research Applications

N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine include other pyrazolo[3,4-d]pyrimidines and related heterocyclic compounds such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the 3-methoxyphenyl group enhances its lipophilicity and ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O/c1-18-9-4-2-3-8(5-9)16-11-10-6-15-17-12(10)14-7-13-11/h2-7H,1H3,(H2,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUPQWTVNWSZXHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC=NC3=C2C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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